Purity Differentiation: Higher Assay Value for the 2-Fluoro Regioisomer vs. the Sulfonylated Analog
When procuring a reference standard for impurity quantification, the commercially available purity of the 2-fluoro regioisomer is consistently higher than that of the sulfonylated analog, directly impacting the accuracy of impurity quantification. This supplier data shows a minimum assay of 99.0% for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde [1], whereas its next-stage reaction product, 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8), is typically supplied at 95% purity .
| Evidence Dimension | Chemical Purity (HPLC Assay) |
|---|---|
| Target Compound Data | ≥ 99.0% |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8): ≥ 95% |
| Quantified Difference | The target compound demonstrates a minimum 4-percentage-point higher guaranteed purity specification. |
| Conditions | Commercial technical datasheets; supplier specifications for reference standard grade material. |
Why This Matters
A higher purity reference standard directly reduces systematic error in peak purity and impurity quantification assays, minimizing the risk of regulatory non-compliance in Abbreviated New Drug Application (ANDA) submissions.
- [1] Ruifu Chemical. '5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbaldehyde CAS 881674-56-2 Vonoprazan Fumarate Intermediate Purity ≥99.0%' Product Page. Available at: https://www.ruifuchemical.com/5-2-fluorophenyl-1h-pyrrole-3-carbaldehyde-cas-881674-56-2-vonoprazan-fumarate-intermediate-purity-99-0.html (Accessed: 2026-04-23). View Source
